![molecular formula C17H26N4O3 B5643669 3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-1-(methoxyacetyl)piperidine](/img/structure/B5643669.png)
3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-1-(methoxyacetyl)piperidine
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Overview
Description
The study of heterocyclic compounds, particularly those incorporating pyrazole, piperidine, and azetidine rings, remains a vital area of chemical research due to their diverse applications in medicinal chemistry and material science. The compound , incorporating these moieties, suggests a framework that could exhibit unique biological activities and chemical properties.
Synthesis Analysis
Synthesis of complex heterocyclic compounds often involves multi-step reactions, including cyclization, substitution, and coupling processes. For compounds related to pyrazoles and piperidines, techniques such as three-component cyclocondensation have been highlighted as effective methods for constructing heterocyclic scaffolds (Kiyani, 2018). Such methods could be adapted for synthesizing the compound of interest, emphasizing the role of organocatalysts in facilitating these reactions.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds profoundly influences their chemical reactivity and biological activity. For instance, the pyrazole and piperidine rings contribute to the compound's potential interaction with biological targets, given their common presence in pharmacologically active molecules. Structural analysis often involves computational methods and X-ray crystallography to determine the conformation and electronic distribution, which dictates the molecule's reactivity and interaction potential.
Chemical Reactions and Properties
The chemical behavior of the compound can be anticipated based on its functional groups. Piperazine derivatives, for example, have been studied for their antioxidant properties (Begum et al., 2020), suggesting that the piperidine portion might impart similar reactivity. Furthermore, the presence of a pyrazole ring could imply a range of biological activities, from antimicrobial to anticancer properties, as seen in various pyrazole derivatives (Govindaraju et al., 2012).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability under different conditions are crucial for determining the compound's applicability, especially in pharmaceutical formulations. These characteristics are influenced by the molecular structure, where functional groups and molecular symmetry play significant roles.
Chemical Properties Analysis
The compound's chemical properties, including reactivity towards nucleophiles or electrophiles, acid-base behavior, and redox potential, are pivotal for its application in synthesis and drug design. For example, pyrazole rings often engage in nucleophilic aromatic substitution reactions, enabling further functionalization of the compound for specific applications (Pietra & Vitali, 1972).
properties
IUPAC Name |
1-[3-[3-(3,5-dimethylpyrazol-1-yl)azetidine-1-carbonyl]piperidin-1-yl]-2-methoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-12-7-13(2)21(18-12)15-9-20(10-15)17(23)14-5-4-6-19(8-14)16(22)11-24-3/h7,14-15H,4-6,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWBPOXIBJHYGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CN(C2)C(=O)C3CCCN(C3)C(=O)COC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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